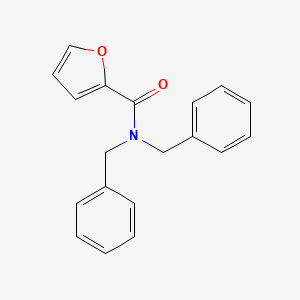N,N-dibenzylfuran-2-carboxamide
CAS No.:
Cat. No.: VC19989698
Molecular Formula: C19H17NO2
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H17NO2 |
|---|---|
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | N,N-dibenzylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C19H17NO2/c21-19(18-12-7-13-22-18)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
| Standard InChI Key | GOAYYTQBZIUOKG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
N,N-Dibenzylfuran-2-carboxamide belongs to the class of furan-2-carboxamides, characterized by a five-membered furan ring substituted at the 2-position with a carboxamide group. The substitution pattern involves two benzyl groups attached to the nitrogen atom of the carboxamide moiety. The molecular formula is inferred as C19H17NO2, with a molecular weight of 291.35 g/mol.
Key Structural Features:
-
Furan core: The oxygen-containing heterocycle contributes to the compound’s electronic properties and potential reactivity .
-
N,N-Dibenzylcarboxamide: The benzyl groups enhance lipophilicity, influencing solubility and membrane permeability .
A closely related analog, N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide (C24H21NO2), demonstrates structural similarities, with a benzofuran core and a methyl substituent . Comparative analysis highlights the impact of core ring modifications on molecular properties (Table 1).
Table 1: Comparative Physicochemical Properties of Furan and Benzofuran Carboxamides
Synthesis and Chemical Reactivity
While no direct synthesis of N,N-dibenzylfuran-2-carboxamide is documented, methodologies for analogous compounds provide a roadmap.
General Synthetic Approach
-
Carboxamide Formation: Reacting furan-2-carboxylic acid with dibenzylamine in the presence of coupling agents (e.g., EDC, HOBt) could yield the target compound .
-
Benzylation: Alternatively, benzylation of furan-2-carboxamide using benzyl halides under basic conditions may achieve N,N-dibenzyl substitution .
Case Study: N,N-Dibenzyl-3-methyl-1-benzofuran-2-carboxamide
The synthesis of this analog involves:
-
Condensation of 3-methyl-1-benzofuran-2-carboxylic acid with dibenzylamine .
-
Purification via recrystallization from ethanol, confirmed by spectral data (IR, NMR) .
Critical Reaction Insights:
-
Steric Effects: Bulky benzyl groups may necessitate prolonged reaction times or elevated temperatures .
-
Solubility Challenges: The lipophilic nature of dibenzyl derivatives often requires polar aprotic solvents (e.g., DMF, DMSO) for dissolution .
Physicochemical and Spectroscopic Properties
Lipophilicity and Solubility
-
logP: Estimated at ~4.0, comparable to analogs like Y513-2082 (logP = 4.396) .
-
Aqueous Solubility: Low solubility in water (logSw ≈ -4.4) , typical for lipophilic carboxamides.
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include ν(C=O) ~1650 cm⁻¹ (amide I) and ν(C-O-C) ~1250 cm⁻¹ (furan ring) .
-
NMR: Distinct signals for benzyl protons (δ 4.5–5.0 ppm, N-CH2) and aromatic furan protons (δ 6.5–7.5 ppm) .
Biological Activities and Mechanisms
Although direct biological data for N,N-dibenzylfuran-2-carboxamide are unavailable, structurally related compounds exhibit notable activities:
Cytoprotective Effects
-
Nrf2 Pathway Activation: Stilbene-furan hybrids (e.g., BK3C231) upregulate cytoprotective enzymes (NQO1, HO-1) via Nrf2/ARE signaling .
-
Therapeutic Implication: Similar mechanisms could render N,N-dibenzylfuran-2-carboxamide a candidate for chemoprevention .
Metal Chelation Capacity
-
Hydrazide Derivatives: Furan-2-carboxamide ligands form stable complexes with Cu(II), Co(II), and Ni(II), suggesting potential in catalysis or medicinal chemistry .
Applications and Future Directions
Pharmaceutical Development
-
Antimicrobial Agents: Structural optimization could address drug-resistant tuberculosis .
-
Chemopreventive Agents: Modulation of oxidative stress pathways warrants exploration .
Material Science
Research Gaps
-
Target Identification: Proteomic studies are needed to elucidate molecular targets.
-
Toxicological Profiling: In vivo safety and pharmacokinetic studies remain critical.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume